molecular formula C12H15BrClN B13451944 6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride

6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride

Cat. No.: B13451944
M. Wt: 288.61 g/mol
InChI Key: ZHJAYNJHDGMORG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Bromophenyl)-1-azaspiro[33]heptane hydrochloride is a chemical compound that belongs to the class of spiro compounds It features a unique spirocyclic structure, which is characterized by a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors under basic conditions to form the spirocyclic structure.

    Introduction of the bromophenyl group: The bromophenyl group is introduced through a substitution reaction, often using a brominating agent such as bromine or N-bromosuccinimide.

    Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and increased production efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride can undergo various types of chemical reactions, including:

    Substitution reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex spirocyclic compounds with extended carbon frameworks.

Scientific Research Applications

6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride has several scientific research applications, including:

    Medicinal chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic synthesis: It serves as a versatile building block in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Material science: The unique spirocyclic structure of the compound makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can provide a rigid framework that enhances binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)-2-azaspiro[3.3]heptane hydrochloride
  • 3-(4-Bromophenyl)-2-azaspiro[3.3]heptane hydrochloride
  • 2-Oxa-6-azaspiro[3.3]heptane

Uniqueness

6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride is unique due to its specific substitution pattern and spirocyclic structure. This uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the bromophenyl group can also influence its interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C12H15BrClN

Molecular Weight

288.61 g/mol

IUPAC Name

6-(4-bromophenyl)-1-azaspiro[3.3]heptane;hydrochloride

InChI

InChI=1S/C12H14BrN.ClH/c13-11-3-1-9(2-4-11)10-7-12(8-10)5-6-14-12;/h1-4,10,14H,5-8H2;1H

InChI Key

ZHJAYNJHDGMORG-UHFFFAOYSA-N

Canonical SMILES

C1CNC12CC(C2)C3=CC=C(C=C3)Br.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.